2, 2'-Dithiobis[5-nitro-benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2, 2’-Dithiobis[5-nitro-benzenesulfonic acid] is a chemical compound known for its utility in various biochemical applications. It is commonly used as a reagent for the quantification of thiol groups in proteins and peptides. The compound is characterized by its disulfide bond and nitrobenzenesulfonic acid groups, which contribute to its reactivity and functionality in biochemical assays .
Preparation Methods
The synthesis of 2, 2’-Dithiobis[5-nitro-benzenesulfonic acid] involves several steps:
Oxidation of 2-nitro-5-chlorobenzaldehyde: This step converts the aldehyde to the corresponding carboxylic acid.
Introduction of the Thiol Group: Sodium sulfide is used to introduce the thiol group.
Coupling of Monomers: The monomers are coupled through oxidation with iodine to form the disulfide bond.
Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2, 2’-Dithiobis[5-nitro-benzenesulfonic acid] undergoes several types of chemical reactions:
Oxidation and Reduction: The disulfide bond can be reduced to form thiol groups, and vice versa.
Substitution Reactions: The nitro groups can participate in substitution reactions under specific conditions.
Common Reagents and Conditions: Typical reagents include reducing agents like dithiothreitol (DTT) and oxidizing agents like iodine.
Major Products: The primary products of these reactions include 2-nitro-5-thiobenzoic acid and its derivatives.
Scientific Research Applications
2, 2’-Dithiobis[5-nitro-benzenesulfonic acid] has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the quantification of thiol groups in various chemical assays.
Biology: Employed in the study of protein structure and function, particularly in the analysis of disulfide bonds in proteins.
Medicine: Utilized in the development of diagnostic assays for detecting thiol-containing biomolecules.
Industry: Applied in the production of pharmaceuticals and biochemical reagents
Mechanism of Action
The compound exerts its effects primarily through its ability to react with thiol groups. The disulfide bond in 2, 2’-Dithiobis[5-nitro-benzenesulfonic acid] is cleaved by thiol groups, forming a mixed disulfide and releasing 2-nitro-5-thiobenzoic acid. This reaction is highly specific and can be quantified spectrophotometrically, making it a valuable tool in biochemical assays .
Comparison with Similar Compounds
2, 2’-Dithiobis[5-nitro-benzenesulfonic acid] is often compared with other disulfide-containing compounds such as:
5,5’-Dithiobis(2-nitrobenzoic acid):
2,2’-Dithiobis(5-nitropyridine): Another disulfide compound used in biochemical assays, known for its unique electron-accepting properties.
The uniqueness of 2, 2’-Dithiobis[5-nitro-benzenesulfonic acid] lies in its specific reactivity with thiol groups and its utility in a wide range of biochemical applications .
Properties
Molecular Formula |
C12H8N2O10S4 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
5-nitro-2-[(4-nitro-2-sulfophenyl)disulfanyl]benzenesulfonic acid |
InChI |
InChI=1S/C12H8N2O10S4/c15-13(16)7-1-3-9(11(5-7)27(19,20)21)25-26-10-4-2-8(14(17)18)6-12(10)28(22,23)24/h1-6H,(H,19,20,21)(H,22,23,24) |
InChI Key |
ZPTZXNMIWUFICS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)SSC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.